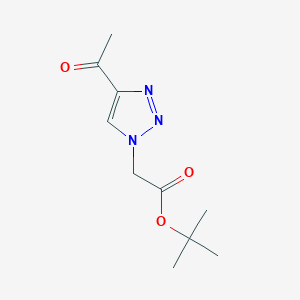

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is a chemical compound. It is also known as 2-(4-(((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Molecular Structure Analysis

The empirical formula of “tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is C19H30N10O2 . The CAS Number is 1334179-85-9 . The molecular weight is 430.51 .Chemical Reactions Analysis

“tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-triazoles are not naturally occurring, but they have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles play a crucial role in organic synthesis . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry because of their aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their numerous useful properties .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

Lastly, 1,2,3-triazoles have applications in materials science . They are used in the synthesis of several novel organic compounds .

Propiedades

IUPAC Name |

tert-butyl 2-(4-acetyltriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCUBGYORRSZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)

![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)

![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)